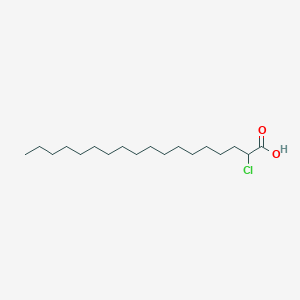

2-Chlorooctadecanoic acid

概要

説明

2-クロロステアリン酸は、2-クロロオクタデカン酸としても知られており、ステアリン酸の塩素化誘導体です。これは、分子式がC18H35ClO2である長鎖脂肪酸です。

2. 製法

合成経路と反応条件: 2-クロロステアリン酸は、ステアリン酸の塩素化によって合成することができます。このプロセスは通常、制御された条件下で、ステアリン酸とチオニルクロリドまたは三塩化リンを反応させることを伴います。 反応は、ジクロロメタンなどの不活性溶媒中で行われ、副反応を防ぐために温度は約0〜5℃に維持されます .

工業生産方法: 工業的な環境では、2-クロロステアリン酸の製造は、大規模な塩素化プロセスを伴います。ステアリン酸は最初に精製され、次に触媒の存在下で塩素ガスを使用して塩素化されます。 反応は、均一な塩素化と高い収率を確保するために、連続フロー反応器で行われます .

準備方法

Synthetic Routes and Reaction Conditions: 2-chloro Stearic Acid can be synthesized through the chlorination of stearic acid. The process typically involves the reaction of stearic acid with thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of 2-chloro Stearic Acid involves large-scale chlorination processes. The stearic acid is first purified and then subjected to chlorination using chlorine gas in the presence of a catalyst. The reaction is conducted in a continuous flow reactor to ensure uniform chlorination and high yield .

化学反応の分析

反応の種類: 2-クロロステアリン酸は、次のようなさまざまな化学反応を起こします。

置換反応: 塩素原子は、水酸化物イオンなどの他の求核剤によって置換され、ヒドロキシステアリン酸を形成することができます。

酸化反応: この化合物は、より高い酸化状態を持つ塩素化脂肪酸を形成するために酸化することができます。

一般的な試薬と条件:

置換: 高温での水溶液中の水酸化ナトリウム。

酸化: 酸性または中性媒体中の過マンガン酸カリウム。

生成される主な生成物:

- ヒドロキシステアリン酸

- 塩素化脂肪酸

- ステアリン酸

4. 科学研究への応用

2-クロロステアリン酸は、科学研究においていくつかの用途があります。

化学: 有機合成における試薬として、および他の塩素化脂肪酸の合成の前駆体として使用されます。

生物学: 細胞代謝における役割と細胞における脂質代謝への影響について研究されています。

医学: 炎症反応を調節する役割など、潜在的な治療効果について調査されています。

科学的研究の応用

Biological Research Applications

2-Chlorooctadecanoic acid plays a significant role in the study of lipid metabolism and inflammatory processes. It is primarily formed through the reaction of hypochlorous acid with fatty acids and has been implicated in various pathophysiological conditions.

Key Findings:

- Inflammation and Immune Response: this compound accumulates in activated human neutrophils and monocytes, indicating its potential role as a biomarker for inflammation. It has been shown to induce cyclooxygenase-2 (COX-2) expression in human coronary artery endothelial cells, which is crucial for inflammatory responses .

- Cardiovascular Diseases: Elevated levels of this compound have been observed in atherosclerotic lesions and infarcted myocardium. Its presence correlates with leukocyte-mediated injury, suggesting it may serve as a mediator in cardiovascular diseases .

Table 1: Biological Effects of this compound

Analytical Chemistry Applications

The analysis of chlorinated fatty acids like this compound is critical for understanding their biological roles. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify these compounds in biological samples.

Analytical Techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): This method is utilized for the quantification of this compound and its metabolites, providing insights into their metabolic pathways .

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for analyzing the oxidation products of chlorinated lipids, including 2-chlorohexadecanal, which can be converted into derivatives for enhanced detection sensitivity .

Table 2: Analytical Methods for this compound

| Method | Application | Reference |

|---|---|---|

| LC-MS | Quantification of chlorinated fatty acids | |

| GC-MS | Analysis of oxidation products |

Industrial Applications

Beyond biological research, this compound has potential applications in industrial processes, particularly in mineral processing.

Case Study: Flotation Separation

- A recent study demonstrated the use of a combination of 2-chloro-9-octadecenoic acid (a related compound) as a collector in the selective flotation separation of apatite from dolomite and calcite. This method enhances the efficiency of mineral extraction processes .

Table 3: Industrial Applications of Chlorinated Fatty Acids

作用機序

2-クロロステアリン酸の作用機序には、細胞膜および酵素との相互作用が関係しています。それは、好中球からのDNAの放出を誘発する、ヒトの初代単球および好中球に蓄積することが知られています。 このプロセスは、活性酸素種の産生と小胞体ストレスによって媒介されます . この化合物はまた、脂肪酸の合成と分解に関与する酵素と相互作用することによって、脂質代謝に影響を与えます .

類似化合物:

ステアリン酸: 塩素原子が欠如している、類似の鎖長を持つ非塩素化脂肪酸。

2-ブロモステアリン酸: 類似の化学的性質を持つステアリン酸の臭素化誘導体。

2-ヨードステアリン酸: 類似の反応性を持つヨウ素化誘導体であるが、ハロゲン原子が異なる

独自性: 2-クロロステアリン酸は、塩素原子の存在により独特です。これは、明確な化学反応性と生物活性をもたらします。 塩素原子は、その非ハロゲン化対応物であるステアリン酸と比較して、置換反応と還元反応でこの化合物をより反応性にします .

類似化合物との比較

Stearic Acid: A non-chlorinated fatty acid with similar chain length but lacking the chlorine atom.

2-bromo Stearic Acid: A brominated derivative of stearic acid with similar chemical properties.

2-iodo Stearic Acid: An iodinated derivative with similar reactivity but different halogen atom

Uniqueness: 2-chloro Stearic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom makes the compound more reactive in substitution and reduction reactions compared to its non-halogenated counterpart, stearic acid .

生物活性

2-Chlorooctadecanoic acid (2-ClOA) is a chlorinated fatty acid that has garnered attention for its potential biological activities, particularly in the context of inflammation, cell stress, and apoptosis. This article synthesizes current research findings on the biological activity of 2-ClOA, highlighting its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is a chlorinated derivative of octadecanoic acid (stearic acid), characterized by the presence of a chlorine atom at the second carbon position. This modification alters its physicochemical properties, influencing its interaction with biological membranes and cellular components.

Research indicates that 2-ClOA exerts its biological effects primarily through the following mechanisms:

- Endoplasmic Reticulum (ER) Stress : 2-ClOA induces ER stress in various cell types. It has been shown to activate the unfolded protein response (UPR), leading to increased expression of chaperones like BiP (GRP78) and pro-apoptotic factors such as CHOP. This response is critical for maintaining cellular homeostasis under stress conditions but can lead to apoptosis if unresolved .

- Mitochondrial Dysfunction : The compound has been linked to mitochondrial depolarization, which disrupts mitochondrial function and contributes to cell death pathways. Studies demonstrate that exposure to 2-ClOA results in altered mitochondrial membrane potential and activation of caspases involved in apoptosis .

- Inflammatory Response : 2-ClOA is implicated in promoting endothelial dysfunction through increased expression of adhesion molecules and permeability changes in endothelial cells. This effect is mediated by myeloperoxidase-derived chlorinated lipids that enhance leukocyte adhesion and promote inflammatory responses .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Case Studies

-

Sepsis-Associated Acute Respiratory Distress Syndrome (ARDS) :

A study highlighted elevated levels of 2-ClFA (including 2-ClOA) in patients with sepsis-associated ARDS. The findings suggest that these chlorinated fatty acids contribute to pulmonary endothelial injury, correlating with clinical markers of inflammation and injury . -

In Vitro Studies on Endothelial Cells :

Experiments using human brain microvascular endothelial cells demonstrated that treatment with 2-ClOA led to significant increases in early apoptotic cells and altered mitochondrial function. These changes were associated with increased expression of inflammatory mediators, indicating a potential role in neuroinflammatory conditions .

Implications for Health

The biological activity of this compound underscores its potential role in various pathological conditions, particularly those involving inflammation and oxidative stress. Its ability to induce ER stress and mitochondrial dysfunction suggests that it may contribute to the progression of diseases such as ARDS, cardiovascular diseases, and neurodegenerative disorders.

特性

IUPAC Name |

2-chlorooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLLSNNESIVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516737 | |

| Record name | 2-Chlorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56279-49-3 | |

| Record name | 2-Chlorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。